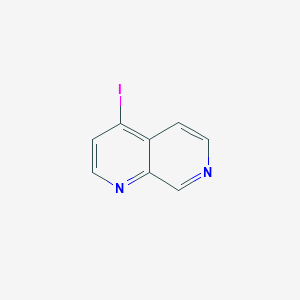

4-Iodo-1,7-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5IN2 |

|---|---|

Molecular Weight |

256.04 g/mol |

IUPAC Name |

4-iodo-1,7-naphthyridine |

InChI |

InChI=1S/C8H5IN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H |

InChI Key |

SZEYUXWBFJNTHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=NC=CC(=C21)I |

Origin of Product |

United States |

Synthetic Methodologies for the 1,7 Naphthyridine Scaffold and Its Iodinated Derivatives

Strategies for the Construction of the 1,7-Naphthyridine (B1217170) Core

The assembly of the bicyclic 1,7-naphthyridine system can be achieved through various synthetic strategies, primarily involving cyclization and metal-catalyzed reactions.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of heterocyclic systems, including the 1,7-naphthyridine core. These methods often involve the formation of one or both of the pyridine (B92270) rings in a single or sequential manner.

Povarov Reaction and Other Multi-Component Cyclizations:

The Povarov reaction, a formal aza-Diels-Alder reaction, and other multi-component reactions (MCRs) offer an efficient pathway to construct complex heterocyclic scaffolds from simple starting materials in a single step. nih.govrsc.org While the direct synthesis of the 1,7-naphthyridine core via a classical Povarov reaction is not extensively documented, analogous MCRs have been developed for other naphthyridine isomers and related aza-heterocycles. acs.orgresearchgate.netekb.eg These reactions typically involve the condensation of an amine, an aldehyde, and an alkene (or alkyne) to generate a substituted pyridine or dihydropyridine (B1217469) ring, which can be a precursor to the naphthyridine system. The general approach of MCRs highlights their potential for creating diverse libraries of substituted naphthyridines. rsc.org

A notable three-component reaction has been developed to form dihydro-2,7-naphthyridine-1-ones, which can be subsequently oxidized to the corresponding naphthyridones. acs.org This methodology demonstrates the feasibility of constructing the 2,7-naphthyridine (B1199556) core, a close isomer of the 1,7-naphthyridine, through a multi-component strategy.

| Reaction Type | Reactants | Product | Key Features | Reference |

| Povarov-type Reaction | Aromatic amines, α-ketoaldehydes, α,β-unsaturated dimethylhydrazones | Tetrahydroquinolines and Tetrahydro-1,5-naphthyridines | Three-component, mechanochemical conditions | nih.gov |

| Three-Component Reaction | Aldehydes, Amines, Activated Alkenes | Dihydro-2,7-naphthyridine-1-ones | Forms unstable dihydro intermediates that can be oxidized or reduced | acs.org |

| Multi-Component Coupling | 4-aminopyridine, cyclic enol ethers | Pyrano and furano naphthyridine derivatives | Diastereoselective, catalyzed by Camphor sulfonic acid | researchgate.netekb.eg |

Metal-Catalyzed Annulation and Cyclization Processes

Transition-metal-catalyzed reactions have emerged as powerful tools for the construction of fused heterocyclic systems through C-H activation and annulation strategies. nih.govrsc.orgresearchgate.net These methods offer high efficiency and regioselectivity in the formation of carbo- and heterocyclic rings.

Palladium-catalyzed intramolecular cyclization of appropriately substituted pyridine derivatives is a common strategy. researchgate.net For instance, the intramolecular 6-endo imidoylative cyclization of o-alkenyl aryl isocyanides with (hetero)aryl halides has been developed for the synthesis of quinoline (B57606) derivatives, a principle that can be extended to naphthyridine synthesis. researchgate.net Iron-catalyzed chemodivergent reactions between o-vinylaniline and isatin (B1672199) derivatives have also been reported to produce dibenzo[b,h] nih.govmdpi.comnaphthyridin-6(5H)-one, showcasing the utility of iron catalysis in constructing complex naphthyridine-containing systems. rsc.org

| Catalyst System | Starting Materials | Product Type | Key Features | Reference |

| Palladium(II) | ortho-methylanilides, allenes | Fused quinolines | Formal (4+2) cycloaddition, C(sp3)-H activation | nih.gov |

| Iron(III) chloride | o-vinylaniline, N-substituted isatin | Dibenzo[b,h] nih.govmdpi.comnaphthyridin-6(5H)-one | Temperature-controlled chemodivergence | rsc.org |

| Ruthenium(II) | N-arylhydrazones, isocyanates | Indazole derivatives | C-H activation/annulation | mdpi.com |

Regioselective Introduction of the Iodine Moiety

Once the 1,7-naphthyridine scaffold is constructed, the introduction of an iodine atom at the 4-position is a crucial step. Several methodologies can be employed for this regioselective iodination.

Direct Iodination Protocols for Naphthyridine Systems

Direct C-H iodination is an attractive method for introducing iodine onto an aromatic or heteroaromatic ring. acs.orgnih.gov Various reagents and conditions have been developed for the regioselective iodination of electron-rich and electron-deficient (hetero)arenes.

For the direct iodination of naphthyridine systems, electrophilic iodinating agents are typically employed. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst, or a combination of molecular iodine with an oxidizing agent, can effect iodination. acs.orgelsevierpure.com The regioselectivity of the reaction is governed by the electronic properties of the naphthyridine ring, with the positions most susceptible to electrophilic attack being preferentially iodinated. The use of silver salts, such as silver sulfate (B86663) or silver triflate, in combination with molecular iodine can generate a highly electrophilic iodine species, enhancing the reactivity and potentially influencing the regioselectivity of the iodination. nih.govnih.govimperial.ac.uk

| Iodinating Agent | Substrate Type | Typical Conditions | Key Features | Reference |

| N-Iodosuccinimide (NIS) | Electron-rich aromatics | Acid catalysis | Mild and convenient | elsevierpure.com |

| I₂ / Oxidant (e.g., H₂O₂, peracids) | Aromatic compounds | Acidic conditions | Generates electrophilic iodine in situ | acs.org |

| I₂ / Silver Salts (e.g., Ag₂SO₄, AgOTf) | (Hetero)arenes | Various solvents | Generates highly electrophilic iodine species, can improve regioselectivity | nih.govnih.gov |

| Mercury(II) oxide / I₂ | Benzocyclic amines | Neutral and mild conditions | Easy work-up | imperial.ac.uk |

Transhalogenation Reactions from Chloro-Naphthyridine Precursors

Transhalogenation, also known as the Finkelstein reaction, is a well-established method for exchanging one halogen for another. wikipedia.org This approach is particularly useful for introducing iodine by displacing a more readily available chloro or bromo substituent. The conversion of a 4-chloro-1,7-naphthyridine (B155622) to 4-iodo-1,7-naphthyridine can be achieved by treatment with an iodide salt, typically sodium iodide or potassium iodide, in a suitable solvent. wikipedia.org

Copper-catalyzed halogen exchange reactions have been developed as a mild and general method for the conversion of aryl and heteroaryl bromides to the corresponding iodides, offering a valuable alternative to the traditional Finkelstein reaction. acs.org These reactions often exhibit good functional group tolerance.

| Reaction Name | Reagents | Substrate | Key Features | Reference |

| Finkelstein Reaction | NaI or KI | Alkyl or Aryl Chloride/Bromide | Halide metathesis | wikipedia.org |

| Copper-Catalyzed Halogen Exchange | CuI, diamine ligand, NaI | Aryl or Heteroaryl Bromide | Mild conditions, good functional group tolerance | acs.org |

Iododecarboxylation Methodologies

Iododecarboxylation offers a regioselective route to aryl iodides from readily available aromatic carboxylic acids. nih.govresearchgate.net This method involves the replacement of a carboxylic acid group with an iodine atom. The reaction of a 1,7-naphthyridine-4-carboxylic acid with an iodine source in the presence of a suitable catalyst or promoter can lead to the formation of this compound.

Palladium-catalyzed iododecarboxylation of aromatic carboxylic acids using N-iodosuccinimide (NIS) as the iodine source has been shown to be an efficient method. nih.govresearchgate.net This strategy offers good control over regioselectivity, as the position of the iodine is predetermined by the location of the carboxylic acid group.

| Catalyst/Promoter | Iodine Source | Substrate | Key Features | Reference |

| Palladium(II) acetate | N-Iodosuccinimide (NIS) | Aromatic carboxylic acids | Efficient and operationally simple | nih.govresearchgate.net |

| Copper salts | Iodine | Carboxylic acids | α-iodination of aliphatic carboxylic acids | manac-inc.co.jp |

Synthesis of Key Halogenated 1,7-Naphthyridine Precursors

The generation of halogenated 1,7-naphthyridines serves as a cornerstone for the synthesis of a diverse array of substituted analogues. Chloro- and iodo-derivatives are particularly valuable due to their reactivity profiles, allowing for the introduction of various functional groups. The following sections detail established methodologies for the preparation of these essential intermediates.

A prevalent and effective method for the synthesis of chloro-1,7-naphthyridines involves the chlorination of the corresponding 1,7-naphthyridinone precursors. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in conjunction with other chlorinating agents like phosphorus pentachloride (PCl₅) to enhance reactivity. nih.gov

For instance, 4-chloro-1,7-naphthyridine can be synthesized from 1,7-naphthyridin-4(1H)-one by treatment with phosphorus oxychloride. thieme-connect.de This reaction proceeds by converting the hydroxyl group of the tautomeric form of the naphthyridinone into a chlorophosphate leaving group, which is subsequently displaced by a chloride ion. Similarly, the synthesis of 2,6-dichloro-1,7-naphthyridine (B1601910) has been reported from 6-chloro-1,7-naphthyridin-2-one by refluxing with neat POCl₃.

The Vilsmeier-Haack reaction provides another versatile route to functionalized chloro-naphthyridines. This reaction can be employed to construct the naphthyridine ring system with concomitant introduction of a chlorine atom and a formyl group, yielding valuable intermediates such as 2-chloro-3-formyl-1,8-naphthyridine from N-(pyridin-2-yl)acetamide. mdpi.com While this example illustrates the synthesis of a 1,8-naphthyridine, the underlying principles of the Vilsmeier-Haack cyclization are applicable to the synthesis of other naphthyridine isomers.

Once synthesized, these chloro-1,7-naphthyridine intermediates are readily employed in a variety of functionalization reactions. The chlorine atom can be displaced by a range of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse substituents. mdpi.com Furthermore, chloro-naphthyridines are excellent substrates for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.org This reactivity underscores the importance of chloro-1,7-naphthyridines as pivotal building blocks in medicinal and materials chemistry.

| Precursor | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 1,7-Naphthyridin-4(1H)-one | POCl₃ | 4-Chloro-1,7-naphthyridine | Data not available |

| 6-Chloro-1,7-naphthyridin-2-one | POCl₃, reflux | 2,6-Dichloro-1,7-naphthyridine | 95% |

| N-(pyridin-2-yl)acetamide | Vilsmeier-Haack (POCl₃, DMF) | 2-Chloro-3-formyl-1,8-naphthyridine | Data not available |

A facile and efficient one-pot strategy has been developed for the synthesis of annulated iodo-naphthyridine derivatives, specifically 4-iodo-3-phenylbenzo[b] beilstein-journals.orgtandfonline.comnaphthyridine, from O-alkynylquinolinyl aldehydes. tandfonline.combohrium.com This methodology operates under mild, aerobic conditions at room temperature and is metal-free, highlighting its environmental advantages. tandfonline.combohrium.com

The reaction proceeds through an imino iodization-cyclization cascade. The process is initiated by the reaction of an O-alkynylquinolinyl aldehyde with a primary amine, such as tert-butylamine, to form an imine intermediate. tandfonline.combohrium.com In the presence of molecular iodine, an electrophilic iodocyclization is triggered, leading to the formation of the iodinated naphthyridine ring system. tandfonline.combohrium.com The presence of the iodine atom in the final product renders it a valuable synthon for further chemical transformations, such as cross-coupling reactions, allowing for the introduction of additional diversity. tandfonline.combohrium.com

| Reactants | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| O-alkynylquinolinyl aldehydes, tert-butylamine | I₂, room temperature, aerobic conditions | 4-Iodo-3-phenylbenzo[b] beilstein-journals.orgtandfonline.comnaphthyridine | Good to excellent |

Reactivity and Derivatization Strategies for 4 Iodo 1,7 Naphthyridine

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position

The carbon-iodine bond at the C-4 position of the 1,7-naphthyridine (B1217170) ring is highly susceptible to oxidative addition by low-valent transition metals, making it an excellent substrate for a variety of cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity.

Palladium catalysis is a cornerstone for the functionalization of halo-naphthyridines. The high reactivity of the C-I bond makes 4-iodo-1,7-naphthyridine an ideal substrate for these transformations, generally requiring milder conditions compared to the analogous bromo or chloro derivatives.

Suzuki-Miyaura Coupling: This reaction pairs the halo-naphthyridine with an organoboron reagent. While specific studies on this compound are not extensively detailed, the Suzuki reaction is widely applied to related halo-naphthyridine systems. For instance, 4-chlorobenzo[c] d-nb.inforesearchgate.netnaphthyridines are readily converted using palladium catalysts, and 4-bromo derivatives have been used to introduce aryl groups as intermediates in the synthesis of ascididemin (B1665191) analogues. d-nb.infobeilstein-journals.org The reaction is fundamental in creating C(sp²)-C(sp²) bonds to produce arylated naphthyridines. beilstein-journals.orgthieme-connect.de

Stille Coupling: The Stille reaction, which uses organostannane reagents, is another effective method for functionalizing the C-4 position. It has been employed in the synthesis of 4,5-disubstituted benzo[c] d-nb.inforesearchgate.netnaphthyridines starting from 4-chloro intermediates. d-nb.infobeilstein-journals.org The versatility of the Stille coupling allows for the introduction of various organic fragments. d-nb.infobeilstein-journals.orgthieme-connect.de

Negishi Coupling: Involving the reaction of an organozinc reagent with the organohalide, the Negishi coupling is a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org Its utility has been demonstrated in the regioselective functionalization of dihalogenated naphthyridines. In a stepwise process involving 1-chloro-4-iodo-2,7-naphthyridine, a palladium-catalyzed Negishi coupling with phenylzinc chloride selectively functionalized the more reactive C-4 iodo position, leaving the chloro group intact for subsequent reactions. nih.govacs.org This highlights the precise control achievable with palladium catalysis based on the differing reactivity of the halogens.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. clockss.org This method has been used to prepare the parent 1,7-naphthyridine scaffold itself from 4-iodopyridin-3-amine and propenal dimethyl acetal, followed by cyclization. thieme-connect.de This underscores the reaction's role in both functionalization and construction of the core ring system.

Buchwald-Hartwig Amination: This reaction is a premier method for forming carbon-nitrogen bonds. organic-chemistry.org It facilitates the coupling of aryl halides with a wide range of primary and secondary amines. organic-chemistry.orgresearchgate.net The process has been applied to various naphthyridine systems to introduce amino substituents, which are crucial functional groups in many biologically active molecules. semanticscholar.orgchemrxiv.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference(s) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-naphthyridine | beilstein-journals.orgthieme-connect.de |

| Stille | Organostannane | Pd(PPh₃)₄ / CuI | Alkyl/Aryl-naphthyridine | d-nb.infobeilstein-journals.orgclockss.org |

| Negishi | Organozinc reagent | Pd(dba)₂ / P(2-furyl)₃ | Aryl-naphthyridine | nih.govacs.org |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Alkenyl-naphthyridine | thieme-connect.declockss.org |

| Buchwald-Hartwig | Amine/Amide | Pd₂(dba)₃ / XantPhos | Amino-naphthyridine | organic-chemistry.orgsemanticscholar.org |

This table presents typical conditions and may vary based on the specific substrate and coupling partner.

As a more sustainable and cost-effective alternative to palladium, cobalt catalysis has emerged for cross-coupling reactions. researchgate.net Iodo-substituted naphthyridines have proven to be excellent substrates for cobalt-catalyzed couplings with organometallic reagents, particularly organozinc compounds. nih.govacs.org These reactions proceed under mild conditions and exhibit high functional group tolerance. For example, the cobalt-catalyzed cross-coupling of 4-iodo-1,5-naphthyridine (B3242594) with various electron-rich, electron-deficient, and heteroaryl zinc reagents provides the corresponding arylated products in good to excellent yields (73-83%). nih.govacs.org The reaction is also effective for coupling with benzylic zinc reagents. nih.gov This methodology has been extended to di-iodinated naphthyridines to achieve bis-arylation. nih.govacs.org

| Entry | Aryl/Heteroaryl Zinc Reagent | Product | Yield (%) | Reference(s) |

| 1 | 4-Methoxyphenylzinc chloride | 4-(4-Methoxyphenyl)-1,5-naphthyridine | 80 | nih.govacs.org |

| 2 | 4-(Dimethylamino)phenylzinc chloride | 4-(4-(Dimethylamino)phenyl)-1,5-naphthyridine | 78 | nih.govacs.org |

| 3 | 4-Cyanophenylzinc chloride | 4-(4-Cyanophenyl)-1,5-naphthyridine | 83 | nih.govacs.org |

| 4 | 2-Thienylzinc chloride | 4-(Thiophen-2-yl)-1,5-naphthyridine | 73 | nih.govacs.org |

Data adapted from the cobalt-catalyzed cross-coupling of 4-iodo-1,5-naphthyridine, demonstrating the reactivity of the C4-iodo position. nih.govacs.org

Copper-catalyzed reactions offer another avenue for functionalizing the naphthyridine core, often providing complementary reactivity to palladium and cobalt systems. While direct copper-catalyzed cross-coupling at the C-4 iodo position is less documented than palladium-mediated pathways, copper salts are frequently used as co-catalysts in Stille and Suzuki reactions to enhance efficiency. clockss.org Furthermore, copper catalysis is effective in other transformations on the naphthyridine skeleton. For instance, after regioselective metalation of a related 4-bromobenzo[c] d-nb.inforesearchgate.netnaphthyridine at the C-5 position, the resulting organometallic intermediate can undergo a copper-catalyzed allylation upon reaction with allyl iodide in the presence of CuCN·2LiCl. beilstein-journals.orgbeilstein-journals.org Copper catalysis is also central to the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a key "click chemistry" transformation, where dicopper naphthyridine complexes have been studied as catalysts. acs.org

Nucleophilic Substitution Reactions Involving the Iodo Group

The electron-deficient nature of the 1,7-naphthyridine ring system makes the C-4 position susceptible to nucleophilic aromatic substitution (SNA_r_). masterorganicchemistry.com The iodo group is an excellent leaving group, generally more reactive than bromo or chloro substituents, facilitating its displacement by a variety of nucleophiles. This reactivity has been well-documented for analogous 4-halonaphthyridine derivatives. For example, 4-chlorobenzo[c] d-nb.inforesearchgate.netnaphthyridine readily undergoes substitution with nucleophiles such as alcoholates and phenolates. d-nb.infobeilstein-journals.org The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atoms of the naphthyridine core. This direct displacement strategy provides a straightforward, metal-free method for introducing oxygen-based and other heteroatom nucleophiles at the C-4 position. beilstein-journals.org

Directed Metalation and Electrophilic Quenching Strategies

Directed metalation provides a powerful method for functionalizing specific positions on a heterocyclic ring that may not be accessible through other means. This strategy relies on a directing group to guide a metalating agent to an adjacent position, creating an organometallic intermediate that can be trapped with an electrophile.

For halogenated naphthyridines, direct ring metalation can occur regioselectively at the position adjacent to a ring nitrogen, which is often the most acidic site. This has been demonstrated effectively on 4-bromobenzo[c] d-nb.inforesearchgate.netnaphthyridine, a close analogue of this compound. beilstein-journals.org Using a bulky, non-nucleophilic base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) prevents undesired nucleophilic attack at the C-4 position or halogen-metal exchange. d-nb.infobeilstein-journals.org The metalation occurs exclusively at the C-5 position, guided by the N-7 nitrogen. beilstein-journals.orgbeilstein-journals.org The resulting magnesiated intermediate can be quenched with a wide array of electrophiles, leading to diverse 4-bromo-5-substituted products. This combination of regioselective metalation followed by electrophilic quench, in concert with subsequent cross-coupling at the C-4 bromo position, allows for the creation of a broad library of 4,5-disubstituted derivatives. d-nb.infobeilstein-journals.org

| Entry | Electrophile | Product | Yield (%) | Reference(s) |

| 1 | Iodine (I₂) | 4-Bromo-5-iodobenzo[c] d-nb.inforesearchgate.netnaphthyridine | 71 | beilstein-journals.orgbeilstein-journals.org |

| 2 | Benzaldehyde | (4-Bromobenzo[c] d-nb.inforesearchgate.netnaphthyridin-5-yl)(phenyl)methanol | 66 | beilstein-journals.org |

| 3 | Thiazole-5-carbaldehyde | (4-Bromobenzo[c] d-nb.inforesearchgate.netnaphthyridin-5-yl)(thiazol-5-yl)methanol | 61 | beilstein-journals.org |

| 4 | Diethyl carbonate | Ethyl 4-bromobenzo[c] d-nb.inforesearchgate.netnaphthyridine-5-carboxylate | 37 | beilstein-journals.org |

| 5 | Allyl iodide / CuCN·2LiCl | 5-Allyl-4-bromobenzo[c] d-nb.inforesearchgate.netnaphthyridine | 37 | beilstein-journals.orgbeilstein-journals.org |

Data adapted from the regioselective metalation of 4-bromobenzo[c] d-nb.inforesearchgate.netnaphthyridine and subsequent electrophilic quenching. beilstein-journals.orgbeilstein-journals.org

Diverse Transformations of Organometallic Naphthyridine Intermediates

Organometallic intermediates derived from halo-naphthyridines are pivotal in constructing more complex molecular architectures. The carbon-iodine bond at the C4 position of this compound is particularly amenable to forming such intermediates, which can then undergo a variety of coupling reactions.

Research has demonstrated the utility of mixed halogenated naphthyridines in sequential, regioselective cross-coupling reactions. For instance, a related substrate, 1-chloro-4-iodo-2,7-naphthyridine, can be selectively functionalized in a stepwise manner. A palladium-catalyzed Negishi cross-coupling with an organozinc reagent selectively substitutes the more reactive iodo group at the C4 position. acs.org Following this initial functionalization, a subsequent cobalt-catalyzed cross-coupling can then be employed to modify the less reactive chloro group, enabling the synthesis of mixed bisarylated naphthyridines. acs.org

Cobalt-catalyzed Negishi cross-couplings have proven effective for the arylation of various iodo-substituted naphthyridine isomers. acs.org These reactions tolerate a range of functional groups on the arylzinc reagent and proceed under mild conditions, furnishing the arylated products in good to excellent yields. acs.org This methodology highlights the capacity to transform the iodo-substituent into diverse aryl groups. For example, 4-iodo-1,5-naphthyridine (an isomer of the title compound) reacts efficiently with various arylzinc chlorides in the presence of a cobalt catalyst. acs.org

Table 1: Cobalt-Catalyzed Arylation of 4-Iodo-1,5-naphthyridine

| Arylzinc Reagent (ArZnCl) | Product | Yield (%) | Reference |

|---|---|---|---|

| p-MeOC₆H₄ZnCl | 4-(p-methoxyphenyl)-1,5-naphthyridine | 78 | acs.org |

| p-EtO₂CC₆H₄ZnCl | 4-(p-ethoxycarbonylphenyl)-1,5-naphthyridine | 80 | acs.org |

| p-NCC₆H₄ZnCl | 4-(p-cyanophenyl)-1,5-naphthyridine | 83 | acs.org |

| 2-Thienylzinc chloride | 4-(2-thienyl)-1,5-naphthyridine | 73 | acs.org |

| 1-Naphthylzinc chloride | 4-(1-naphthyl)-1,5-naphthyridine | 47 | acs.org |

Functionalization at Peripheral Positions of the 1,7-Naphthyridine Ring System

Beyond transformations at the C4-iodo position, synthetic strategies have been developed to functionalize other carbon-hydrogen (C-H) bonds on the 1,7-naphthyridine ring. These methods allow for the introduction of substituents at positions not readily accessible through classical substitution patterns.

C-H Functionalization Approaches

Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized substrates. nih.gov One key approach is directed ring metalation, where a directing group guides a metalating agent to a specific C-H bond. In systems related to 1,7-naphthyridine, this has proven to be a highly regioselective method.

For example, studies on the 4-bromobenzo[c] researchgate.netacs.orgnaphthyridine ring system have shown that it undergoes highly regioselective direct ring metalation at the C5 position upon treatment with TMPMgCl∙LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) at low temperatures. beilstein-journals.orgd-nb.info This deprotonation creates a potent nucleophilic center at C5, which can be quenched with a wide array of electrophiles to introduce new functional groups. beilstein-journals.orgd-nb.info This process opens a pathway to 4,5-disubstituted benzo[c] researchgate.netacs.orgnaphthyridines, which are valuable building blocks for natural product synthesis. beilstein-journals.org Quenching the metalated intermediate with iodine, for instance, yields the 4-bromo-5-iodobenzo[c] researchgate.netacs.orgnaphthyridine derivative. beilstein-journals.orgd-nb.info

Table 2: Electrophilic Quenching of 5-Metalated 4-Bromobenzo[c] researchgate.netacs.orgnaphthyridine

| Electrophile | Product (at C5) | Yield (%) | Reference |

|---|---|---|---|

| I₂ | -I | 71 | beilstein-journals.org |

| Diethyl carbonate | -CO₂Et | 37 | beilstein-journals.org |

| 2-Thiophenecarboxaldehyde | -CH(OH)(2-thienyl) | 68 | beilstein-journals.org |

| 2-Pyridinecarboxaldehyde | -CH(OH)(2-pyridyl) | 55 | beilstein-journals.org |

Halogen Dance Rearrangement Processes

The halogen dance is a fascinating rearrangement reaction where a halogen atom migrates from its original position on an aromatic or heteroaromatic ring to a different one. wikipedia.org This process is typically catalyzed by a strong base and proceeds via a deprotonation-reprotonation sequence involving aryl anion intermediates. wikipedia.orgclockss.org The driving force for the migration is the formation of a more thermodynamically stable carbanion intermediate. wikipedia.org This reaction provides a powerful method for functionalizing positions that are otherwise difficult to access. researchgate.net

While not documented specifically for this compound itself, this rearrangement has been observed in closely related naphthyridine isomers. For instance, the metalation of an 8-iodo-2,4-disubstituted 1,5-naphthyridine (B1222797) with a lithium-TMP base was found to induce a novel halogen dance reaction. researchgate.net The process is believed to involve an initial lithiation at the C7 position, leading to a lithium intermediate. This is followed by a rapid "halogen dance," where the iodine migrates from C8 to C7, resulting in a more stable C8-lithiated naphthyridine intermediate. nih.gov Trapping this final intermediate with an electrophile allows for selective functionalization at the C8 position, a position that was originally occupied by the iodine atom. researchgate.netnih.gov

Table 3: Illustration of Halogen Dance on an Iodo-1,5-Naphthyridine Scaffold

| Starting Material | Conditions | Key Intermediate | Final Product (after E⁺ quench) | Reference |

|---|---|---|---|---|

| 8-Iodo-2,4-disubstituted-1,5-naphthyridine | 1. TMPLi | 7-Iodo-8-lithio-2,4-disubstituted-1,5-naphthyridine | 7-Iodo-8-E-2,4-disubstituted-1,5-naphthyridine | researchgate.netnih.gov |

Heterocyclic Annulations and Further Ring System Transformations

The 1,7-naphthyridine framework serves as a foundational unit for the construction of more complex, polycyclic heterocyclic systems through annulation reactions. These transformations involve building new rings onto the existing naphthyridine core, leading to novel chemical entities with unique structural and electronic properties.

Various synthetic strategies have been employed to achieve these annulations. For example, a six-step synthesis starting from homoveratrylamine has been developed to produce 5,6-dimethoxy-2,3,7,8,9,9a-hexahydro-1-(p-toluenesulfonyl)-1H-benzo[d,e-1,7]naphthyridine, which represents the first example of this novel heterocyclic ring system. cdnsciencepub.com

Furthermore, iron-catalyzed Povarov reactions utilizing aryl amines and 2-alkynylaryl aldehydes have been shown to efficiently synthesize dibenzo[b,f]- acs.orgCurrent time information in Chatham County, US.-naphthyridines in excellent yields under mild conditions. researchgate.net Another powerful method involves cascade reactions, such as a one-pot Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition and subsequent aromatization, to yield 5-aryl-benzo[f] acs.orgCurrent time information in Chatham County, US.naphthyridines. researchgate.net In a different approach, Smiles rearrangements have been used as a key step in the synthesis of furo[2,3-c]-2,7-naphthyridines from 1-amino-3-chloro-2,7-naphthyridine precursors. mdpi.com

Table 4: Examples of Annulated 1,7-Naphthyridine Systems

| Annulated System | Synthetic Method | Precursor Type | Reference |

|---|---|---|---|

| 1H-Benzo[d,e-1,7]naphthyridines | Multi-step synthesis | Homoveratrylamine | cdnsciencepub.com |

| Dibenzo[b,f]- acs.orgCurrent time information in Chatham County, US.-naphthyridines | Povarov Reaction | 2-Alkynylaryl aldehydes | researchgate.net |

| Benzo[f] acs.orgCurrent time information in Chatham County, US.naphthyridines | Ugi-3CR/Aza-Diels-Alder | Ester-anilines, benzaldehydes | researchgate.net |

| Furo[2,3-c]-2,7-naphthyridines | Smiles Rearrangement | 1-Amino-3-chloro-2,7-naphthyridines | mdpi.com |

Mechanistic Investigations of Reactions Involving 4 Iodo 1,7 Naphthyridine and Analogues

Elucidation of Reaction Pathways for Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For iodo-naphthyridines, these reactions provide a powerful tool for introducing diverse functional groups. The mechanisms of these transformations, particularly those catalyzed by palladium and other transition metals, have been extensively studied.

The generally accepted pathway for palladium-catalyzed cross-coupling reactions, such as the Negishi, Suzuki, and Stille reactions, proceeds through a catalytic cycle involving a palladium(0) and palladium(II) species. nih.gov The cycle comprises three primary steps:

Oxidative Addition: The reaction initiates with the oxidative addition of the organohalide (e.g., 4-iodo-1,7-naphthyridine) to the coordinatively unsaturated palladium(0) catalyst. This step forms a palladium(II) intermediate. Given the reactivity of C-I bonds, this step is typically facile for iodo-naphthyridines.

Transmetalation: The organometallic nucleophile (e.g., an organozinc or organoboron reagent) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle. nih.gov

While this general mechanism holds true, specific substrates and catalysts can introduce variations. In the case of di-halogenated naphthyridines, regioselectivity becomes a key mechanistic question. For instance, in the stepwise cross-coupling of 1-chloro-4-iodo-2,7-naphthyridine, a Pd-catalyzed Negishi coupling first occurs selectively at the more reactive C-I bond. acs.org A subsequent Co-catalyzed coupling can then functionalize the C-Cl position, demonstrating orthogonal reactivity based on the different halogen and catalyst systems. acs.org

Cobalt-catalyzed cross-couplings have also been shown to be effective for iodo-naphthyridine substrates. These reactions are particularly useful for their mild conditions and ability to couple sensitive substrates. Research on the cobalt-catalyzed Negishi coupling of 4-iodo-1,5-naphthyridine (B3242594) with various arylzinc reagents has demonstrated high yields for both electron-rich and electron-deficient coupling partners. acs.org

Table 1: Cobalt-Catalyzed Negishi Cross-Coupling of 4-Iodo-1,5-naphthyridine (1d) with Organozinc Reagents (6)

| Entry | Organozinc Reagent (6) | Product (7) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | p-MeOC6H4ZnCl (6k) | 7k | 78 | acs.org |

| 2 | p-Me2NC6H4ZnCl (6l) | 7l | 80 | acs.org |

| 3 | p-NCC6H4ZnCl (6m) | 7m | 83 | acs.org |

| 4 | 2-Thienylzinc chloride (6n) | 7n | 73 | acs.org |

| 5 | Naphthylzinc reagent (6o) | 7o | 47 | acs.org |

Mechanistic Studies on Electrophilic Cyclization Processes

Electrophilic cyclization is a powerful strategy for constructing heterocyclic rings, including the naphthyridine core. Mechanistic investigations in this area often focus on understanding the regioselectivity and the nature of the key bond-forming events.

One notable pathway involves the electrophilic iodocyclization of alkynes to generate iodine-substituted heterocycles, which can then be further functionalized. du.ac.in A tandem reaction for synthesizing naphthyridines has been developed involving the preferential addition of N-heterocycles (like aminopyridines) to ortho-haloarylalkynes, followed by an intramolecular C-C bond formation. du.ac.in Mechanistic studies suggest that this process proceeds via hydroamination to generate an enamine intermediate, which then undergoes cyclization. Quantum chemical calculations have been employed to rationalize the observed site selectivity. These studies compared the activation energies (ΔEa) for the competing C-N versus C-C bond formations, revealing a significantly lower barrier for the desired C-N pathway (ΔEa = 9.01 kcal/mol) compared to the alternative C-C cyclization (ΔEa = 31.31 kcal/mol), thus explaining the selective formation of the N-heterocycle adduct. du.ac.in

Understanding Halogen Dance Mechanisms

The "halogen dance" (HD) is a fascinating isomerization reaction in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. researchgate.netscribd.com This transformation typically occurs under the influence of a strong base. The generally accepted mechanism involves the following steps:

Deprotonation: A strong base, such as lithium diisopropylamide (LDA) or a TMP (2,2,6,6-tetramethylpiperidyl) base, abstracts a proton from a position adjacent to the halogen atom, creating a carbanionic species.

Halogen Migration: The halogen atom then migrates to the newly formed anionic center. This process is often driven by the formation of a more stable carbanion intermediate. The migration can occur in a 1,2-, 1,3-, or even a long-range fashion. researchgate.netscribd.com

Quenching: The final metalated species can be trapped with an electrophile (like D₂O or iodine) to yield the functionalized, isomerized product.

A novel halogen dance reaction was discovered during the metalation of a functionalized 1,5-naphthyridine (B1222797) derivative. acs.org Specifically, the metalation of an 8-iodo-2,4-disubstituted 1,5-naphthyridine led to the migration of the iodine atom, allowing for a fourth regioselective functionalization of the naphthyridine core. acs.org Similarly, in studies on 4-bromobenzo[c] nih.govd-nb.infonaphthyridine, D₂O quenching experiments were performed to probe for potential halogen dance reactions during metalation with TMPMgCl∙LiCl. d-nb.info The results indicated that deuterium (B1214612) incorporation occurred exclusively at the C-5 position, confirming the high regioselectivity of the metalation and the absence of a halogen dance under those specific conditions. d-nb.info These experiments are crucial for mapping the reactivity of the system and ruling out alternative mechanistic pathways.

Applications of 4 Iodo 1,7 Naphthyridine As a Synthetic Intermediate and in Advanced Materials Science

Synthesis of Complex Polycyclic Naphthyridine Derivatives and Frameworks

The carbon-iodine bond in 4-Iodo-1,7-naphthyridine is a key functional group for the construction of larger, more complex polycyclic aromatic hydrocarbons (PAHs) and extended π-conjugated systems. rsc.orgrsc.orgresearchgate.netnih.gov This transformation is most commonly achieved through palladium-catalyzed cross-coupling reactions, where the iodo group acts as an excellent leaving group.

Methodologies such as the Suzuki, Stille, Negishi, and Sonogashira couplings are extensively employed to form new carbon-carbon bonds. In these reactions, this compound can be coupled with a variety of organometallic reagents, including boronic acids (or esters), organostannanes, organozincs, or terminal alkynes. This versatility allows for the introduction of a wide array of substituents, such as aryl, heteroaryl, and alkenyl groups, at the 4-position of the naphthyridine core.

For instance, the Suzuki-Miyaura coupling reaction between this compound and an arylboronic acid can be used to synthesize 4-aryl-1,7-naphthyridine derivatives. By using bifunctional coupling partners (e.g., diboronic acids), this strategy can be extended to create rigid, well-defined oligomeric and polymeric frameworks incorporating the 1,7-naphthyridine (B1217170) moiety. nih.gov These reactions are fundamental in building materials with tailored electronic and photophysical properties. The reactivity of iodo-substituted naphthyridines makes them crucial intermediates in the synthesis of natural product analogues and other complex heterocyclic systems. rsc.org

| Reaction Name | Coupling Partner | Catalyst/Conditions | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboronic acid/ester | Pd catalyst, Base | Aryl-Aryl, Aryl-Vinyl |

| Stille Coupling | Organostannane | Pd catalyst | Aryl-Aryl, Aryl-Vinyl, Aryl-Alkynyl |

| Negishi Coupling | Organozinc | Pd or Ni catalyst | Aryl-Aryl, Aryl-Alkyl |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Aryl-Alkynyl |

Precursors for Supramolecular Assemblies and Host-Guest Systems

The structure of this compound is uniquely suited for designing and constructing ordered supramolecular assemblies through non-covalent interactions. The key features enabling this are the nitrogen atoms in the naphthyridine ring, which can act as Lewis bases or hydrogen bond acceptors, and the iodine atom, which can function as a powerful halogen bond donor. nih.govbohrium.com

A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.gov In this compound, the iodine atom is bonded to an electron-withdrawing sp²-hybridized carbon of the aromatic ring, which enhances the positivity of its σ-hole, making it a strong halogen bond donor. This iodine can then form directional interactions with halogen bond acceptors, such as the nitrogen atoms of an adjacent naphthyridine molecule (I···N) or other Lewis basic sites. escholarship.orgchemrxiv.org

This directional and tunable nature of halogen bonding allows for the programmed self-assembly of this compound molecules into well-defined one-, two-, or three-dimensional networks. nih.gov By co-crystallizing it with other molecules that are effective halogen or hydrogen bond acceptors, it is possible to create complex host-guest systems and extended molecular solids with predictable connectivity and dimensionality. escholarship.org The interplay between halogen bonding, hydrogen bonding, and π-π stacking interactions provides a powerful toolkit for crystal engineering and the development of novel supramolecular materials.

Development of Catalytic Ligands and Organometallic Complexes

Naphthyridine isomers are widely recognized for their ability to act as chelating ligands in organometallic chemistry. escholarship.orgacs.org The two nitrogen atoms of the 1,7-naphthyridine core are positioned to coordinate with a single metal center, forming a stable chelate ring. This bidentate coordination mode can be used to stabilize various transition metals, leading to the formation of well-defined organometallic complexes with applications in catalysis and materials science. nih.govacs.org

This compound can be used directly as a ligand, where the nitrogen atoms bind to a metal center. The presence of the iodine atom can influence the electronic properties of the resulting complex through inductive effects. More significantly, the iodo group serves as a synthetic handle for further modification. Through the cross-coupling reactions described previously, a vast array of functional groups can be introduced at the 4-position. This allows for the fine-tuning of the ligand's steric and electronic properties to optimize the performance of the resulting metal complex for a specific catalytic application. nih.gov

For example, phosphine (B1218219) groups or other donor moieties could be introduced via multi-step synthesis starting from the iodo-derivative, potentially creating tridentate or pincer-type ligands. Such complexes are of interest in homogeneous catalysis, where the ligand architecture plays a crucial role in determining the activity and selectivity of the catalyst. rsc.org

Utility in Functional Materials Development

The unique electronic and structural features of the 1,7-naphthyridine scaffold make it an attractive component for a variety of functional organic materials.

Naphthyridine derivatives have been investigated as components of luminescent materials due to their rigid, planar structure and tunable electronic properties. researchgate.netmdpi.com The 1,7-naphthyridine core can act as a chromophore, and its emission properties can be systematically modified by attaching electron-donating or electron-withdrawing groups. The iodo-substituent on this compound is an ideal starting point for such modifications.

Through cross-coupling reactions, various aryl or donor-acceptor groups can be attached to the naphthyridine core, creating molecules with strong intramolecular charge-transfer (ICT) character. rsc.org These ICT compounds often exhibit strong fluorescence and solvatochromism, where their emission color changes with the polarity of the solvent. Such properties are highly desirable for applications in chemical sensors and as emitters in Organic Light-Emitting Diodes (OLEDs).

Furthermore, the presence of the heavy iodine atom in this compound-derived materials could potentially promote intersystem crossing from the singlet excited state to the triplet excited state. This "heavy-atom effect" could lead to phosphorescent emission, which is a key mechanism for achieving high internal quantum efficiencies in advanced OLEDs.

| Naphthyridine Isomer | Substituents | Emission Color | Quantum Yield (Φ) | Application |

|---|---|---|---|---|

| 1,8-Naphthyridine | Aryl, Amino | Blue to Yellow | 0.70 - 1.0 | OLED Emitters researchgate.net |

| 1,6-Naphthyridinone | Aryl, Triazolyl | Blue-Green | High, Solvent-dependent | Fluorescent Probes mdpi.com |

| Fused 1,6-Naphthyridine | Amino, Aryl | Blue to Red | Moderate | Fluorophores rsc.org |

Dye-Sensitized Solar Cells (DSSCs) rely on a molecular sensitizer (B1316253) (dye) to absorb light and inject electrons into a semiconductor nanoparticle film, typically TiO₂. sigmaaldrich.commdpi.com Effective dyes typically possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer upon photoexcitation and promotes directional electron injection into the semiconductor. nih.govrsc.org

While direct application of this compound in DSSCs has not been extensively reported, its scaffold is a promising platform for designing novel sensitizers. researchgate.net The naphthyridine unit can serve as part of the π-conjugated bridge or as an electron-accepting anchoring group. The synthetic versatility offered by the iodo group is critical here. An electron-donating group (e.g., a triarylamine) could be attached at one position of the molecule, while an electron-accepting and anchoring group (e.g., a cyanoacrylic acid) could be attached at another, using this compound as the central building block in a multi-step synthesis. The ability to create complex, conjugated structures is essential for harvesting a broad range of the solar spectrum, a key goal in developing high-efficiency DSSCs. rsc.orgspringerprofessional.de

The development of conjugated polymers containing heterocyclic units is a major focus of materials chemistry, with applications in organic electronics such as organic field-effect transistors (OFETs) and polymer solar cells. The incorporation of electron-deficient heterocycles like naphthyridine into a polymer backbone can significantly influence the material's electronic properties, such as its electron affinity and charge transport characteristics.

This compound is an excellent candidate for use as a monomer in the synthesis of such polymers. Through palladium-catalyzed polycondensation reactions, such as Suzuki or Stille polymerization, it can be copolymerized with other aromatic monomers (e.g., diboronic esters or distannanes of thiophene, fluorene, etc.). nih.gov This approach allows for the creation of a wide range of donor-acceptor copolymers where the 1,7-naphthyridine unit acts as the electron-accepting moiety. The properties of the resulting polymer, including its band gap, solubility, and film-forming ability, can be precisely controlled by the choice of the comonomer, offering a pathway to high-performance materials for electronic devices.

Future Research Directions and Emerging Opportunities in 4 Iodo 1,7 Naphthyridine Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For 1,7-naphthyridines and their derivatives, future research will likely pivot towards greener methodologies that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

One promising avenue is the adoption of microwave-assisted synthesis. A clean, efficient, and environmentally friendly method for synthesizing the core 1,7-naphthyridine (B1217170) structure from 2-cyano-3-pyridylacetonitrile has been developed using microwave irradiation, leading to excellent yields and high purity. sphinxsai.com This approach could be adapted for the synthesis of halogenated derivatives like 4-iodo-1,7-naphthyridine, significantly reducing reaction times compared to conventional heating.

Furthermore, the use of iodine as a catalyst, rather than just a structural component, aligns with green chemistry principles. Iodine-catalyzed reactions, sometimes performed in aqueous media, offer a metal-free alternative for constructing heterocyclic systems. nih.govmdpi.com For instance, the Skraup reaction for preparing 1,5-naphthyridines has been successfully carried out using iodine as a catalyst in a water-dioxane mixture, a method that is cheap and easy to handle. nih.gov Exploring similar iodine-mediated cyclizations for the 1,7-naphthyridine skeleton could provide a more sustainable pathway to its synthesis. Research into one-pot, multi-component reactions that build the functionalized naphthyridine core in a single step also represents a significant opportunity to improve atom economy and reduce purification steps. mdpi.com

Exploration of Unconventional Reactivity and Novel Bond Formations

The carbon-iodine bond in this compound is a key feature that enables a wide array of bond-forming reactions. Future exploration will likely focus on unconventional reactivity patterns and the development of novel catalytic systems to exploit this feature with greater precision.

A key area of interest is the use of mixed halogenated naphthyridines to achieve regioselective functionalization. Research on the closely related 1-chloro-4-iodo-2,7-naphthyridine has demonstrated the potential for stepwise cross-coupling reactions. acs.orgnih.gov In this system, the more reactive C-I bond can be selectively targeted first. For example, a palladium-catalyzed Negishi cross-coupling can functionalize the 4-position, leaving the C-Cl bond intact for a subsequent cobalt-catalyzed reaction. acs.orgnih.govuni-muenchen.de This selective, stepwise approach allows for the controlled formation of multiple C-C bonds on the naphthyridine scaffold.

Cobalt-catalyzed cross-coupling reactions have emerged as a powerful tool for functionalizing iodo-substituted naphthyridines under mild conditions. acs.org These reactions show a broad scope, successfully coupling iodo-naphthyridines with various electron-rich, electron-deficient, and sterically hindered arylzinc reagents, as detailed in the table below. acs.orgnih.gov

| Iodonaphthyridine Substrate | Arylzinc Reagent | Catalyst | Yield | Reference |

| 4-Iodo-1,5-naphthyridine (B3242594) | p-MeOC₆H₄ZnCl | CoCl₂·2LiCl | 80% | acs.org |

| 4-Iodo-1,5-naphthyridine | p-NCC₆H₄ZnCl | CoCl₂·2LiCl | 83% | acs.org |

| 4-Iodo-1,5-naphthyridine | 2-Thienyl-ZnCl | CoCl₂·2LiCl | 73% | acs.org |

| 8-Iodo-1,6-naphthyridine | p-Me₂NC₆H₄ZnCl | CoCl₂·2LiCl | 65% | acs.org |

| 1-Chloro-4-iodo-2,7-naphthyridine | PhZnCl | Pd(dba)₂ | 82% | nih.gov |

Another emerging area is the use of directed metalation reactions. The use of bulky, non-nucleophilic amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can achieve regioselective deprotonation and subsequent functionalization of halogenated naphthyridines. beilstein-journals.orgd-nb.info Applying such techniques to this compound could unlock new pathways for introducing functional groups at positions not easily accessible through traditional cross-coupling.

Advanced Functionalization for Tailored Molecular Architectures

The ability to precisely install a variety of substituents onto the 1,7-naphthyridine core is crucial for tailoring its properties for specific applications. Future research will focus on advanced functionalization strategies that allow for the creation of highly complex and polyfunctional molecules from the this compound synthon.

The stepwise functionalization of di-halogenated naphthyridines provides a clear blueprint for this approach. The sequential Pd- and Co-catalyzed cross-couplings on 1-chloro-4-iodo-2,7-naphthyridine result in the synthesis of mixed bisarylated naphthyridines, demonstrating exquisite control over the final molecular architecture. acs.orgnih.gov This strategy enables the introduction of different aryl groups at specific positions, which is essential for fine-tuning electronic and steric properties.

The versatility of cobalt-catalyzed cross-coupling allows for the incorporation of a wide range of functional groups. This method has been used to prepare polyfunctional arylated naphthyridines from iodo-naphthyridine precursors. acs.org This opens the door to creating libraries of 1,7-naphthyridine derivatives with diverse functionalities, which can then be screened for various biological or material properties. The ability to perform sequential cross-couplings offers a powerful tool for building complex, unsymmetrical molecules that would be difficult to access through other means. acs.orgbeilstein-journals.org

Integration into Next-Generation Material Science Applications

While the naphthyridine scaffold has been extensively studied in medicinal chemistry, its potential in material science is an emerging and exciting field. acs.orgnih.gov Future research on this compound will likely explore its use as a building block for next-generation functional materials, particularly those with interesting photophysical or electronic properties.

Functionalized naphthyridines have shown significant promise as fluorescent materials. nih.gov Certain arylated naphthyridines, prepared via cobalt-catalyzed cross-coupling, exhibit high fluorescence with quantum efficiencies reaching up to 95% and long excited-state lifetimes. acs.orgnih.gov These properties are often the result of intramolecular charge transfer between electron-donating substituents and the electron-deficient naphthyridine core. nih.gov The this compound scaffold is an ideal platform for installing such electronically active groups, potentially leading to the development of novel fluorescent probes, sensors, or emissive materials for Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com

The development of novel organic semiconductor materials based on substituted 1,5-naphthyridines highlights the potential of this class of compounds. mdpi.com By extension, the 1,7-naphthyridine core, when appropriately functionalized, could be integrated into organic thin-film transistors or other electronic devices. acs.org The C-I bond serves as a crucial starting point for the Suzuki, Stille, or Negishi cross-coupling reactions required to build the conjugated systems necessary for these applications. beilstein-journals.orgmdpi.com

Q & A

Q. What are the most reliable synthetic routes for preparing 4-Iodo-1,7-naphthyridine?

this compound is typically synthesized via halogenation or nucleophilic substitution of pre-functionalized naphthyridine precursors. A common method involves:

- Direct iodination : Reacting 4-chloro- or 4-bromo-1,7-naphthyridine with potassium iodide (KI) in the presence of a copper catalyst (e.g., CuI) under reflux in a polar solvent like dimethylformamide (DMF) .

- Electrophilic substitution : Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) with a Lewis acid catalyst (e.g., FeCl₃) to introduce iodine at the 4-position of the naphthyridine ring .

Key considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What nucleophilic substitution reactions are feasible with this compound?

The iodine atom at the 4-position is highly reactive in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects of the adjacent nitrogen atoms. Common reactions include:

- Amination : React with primary/secondary amines (e.g., benzylamine) in DMF at 80–100°C to yield 4-amino derivatives .

- Alkoxylation/thiolation : Use sodium methoxide or thiophenol in ethanol under reflux to form 4-methoxy or 4-thioether analogs .

Note : Reaction rates depend on the nucleophile’s strength and solvent polarity.

Q. How can this compound be characterized spectroscopically?

- ¹H/¹³C NMR : The iodine substituent causes deshielding of adjacent protons (e.g., H-3 and H-5) and distinct splitting patterns due to coupling with the iodine nucleus (²J ~10–15 Hz) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns characteristic of iodine (m/z 127).

- X-ray crystallography : Resolve regiochemistry and crystal packing effects, though iodine’s heavy atom may complicate data collection .

Advanced Research Questions

Q. How does the reactivity of this compound compare to bromo/chloro analogs in cross-coupling reactions?

Iodine’s larger atomic radius and lower bond dissociation energy enhance its suitability for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira). Comparative

| Halogen (X) | Suzuki Coupling Rate (k, relative) | Optimal Catalyst | Yield (%) |

|---|---|---|---|

| I | 1.0 (reference) | Pd(PPh₃)₄ | 85–92 |

| Br | 0.3–0.5 | PdCl₂(dppf) | 70–80 |

| Cl | <0.1 | Not feasible | <10 |

Conditions: Arylboronic acid (1.2 eq.), Pd catalyst (5 mol%), K₂CO₃ (2 eq.), DMF/H₂O (3:1), 80°C, 12 h .

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

Regioselectivity in subsequent reactions (e.g., electrophilic substitution) is influenced by:

- Electronic effects : The 4-iodo group directs electrophiles to the 2- or 8-positions due to meta/para activation.

- Steric hindrance : Bulky substituents at iodine may favor functionalization at less hindered positions (e.g., 6-position) .

Methodological approach : Use DFT calculations (e.g., Gaussian 09) to predict charge distribution and transition states .

Q. How does this compound perform in metal-mediated C–H activation studies?

The iodine atom acts as a directing group in palladium-catalyzed C–H functionalization. Example:

Q. What are the stability concerns for this compound under ambient and reaction conditions?

- Light sensitivity : Iodo compounds may undergo photodehalogenation; store in amber vials at –20°C under inert gas.

- Thermal degradation : Decomposes above 200°C; avoid prolonged heating in non-polar solvents (e.g., toluene).

Analytical validation : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What computational tools predict the biological activity of this compound derivatives?

- Molecular docking (AutoDock Vina) : Screen against targets like DNA gyrase or kinase enzymes using PDB structures (e.g., 1KZN).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .

Case study : Derivatives with electron-withdrawing groups at C-4 show enhanced binding to bacterial topoisomerase IV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.